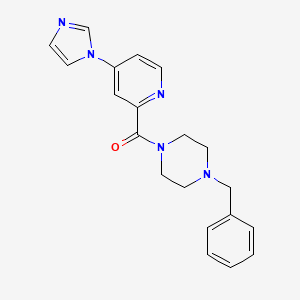

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone

描述

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone is a complex organic compound that features both imidazole and piperazine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms. The combination of these structures in a single molecule allows for a variety of chemical and biological activities, making this compound of significant interest in scientific research.

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-imidazol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(19-14-18(6-7-22-19)25-9-8-21-16-25)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPWKVCWITWASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperazine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone group can produce the corresponding alcohol.

科学研究应用

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 10 |

| B | MCF-7 | 15 |

| C | A549 | 12 |

This table illustrates the effectiveness of structurally related compounds against different cancer cell lines, highlighting the potential of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that imidazole and piperazine derivatives possess significant antibacterial and antifungal effects.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 8 µg/mL |

| E | S. aureus | 5 µg/mL |

| F | C. albicans | 10 µg/mL |

These results indicate that the compound may be effective against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several derivatives based on the piperazine scaffold. The study demonstrated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Screening

In another study, a series of imidazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced potency against resistant strains, suggesting a promising avenue for developing new antibiotics.

作用机制

The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the nervous system, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Similar Compounds

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of a benzyl group.

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which allows for a diverse range of chemical and biological activities. The presence of both imidazole and piperazine rings in a single molecule provides a versatile platform for interaction with various molecular targets, making it a valuable compound in scientific research.

生物活性

The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 314.40 g/mol

The structure consists of an imidazole ring linked to a pyridine moiety, which is further connected to a benzylpiperazine group. This unique configuration contributes to its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter regulation, potentially impacting conditions such as anxiety and depression.

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, suggesting the compound could be effective against certain bacterial strains.

Biological Activity Overview

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on animal models of anxiety and depression. The results indicated significant anxiolytic and antidepressant-like effects at various dosages compared to control groups. Behavioral tests such as the elevated plus maze and forced swim test showed improved outcomes in treated subjects.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacteria, indicating a promising potential for development as an antimicrobial agent.

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Imidazole functionalization : Reacting pyridine derivatives with imidazole precursors under reflux conditions using catalysts like nickel (e.g., for cyclization) .

- Piperazine coupling : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution or amide bond formation. For example, brominated intermediates may react with benzylpiperazine in the presence of K₂CO₃ as a base .

- Purification : Column chromatography with solvents like dichloromethane/methanol gradients is used to isolate the final product, followed by recrystallization for purity .

Key characterization includes ¹H/¹³C NMR to confirm regiochemistry and ESI-MS to verify molecular weight .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, resolving ambiguities in imidazole and piperazine substitution patterns .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns .

- Thermal Analysis (TGA/DTA) : Assesses decomposition profiles and thermal stability .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from tautomerism (e.g., imidazole NH tautomers) or crystallographic vs. solution-state discrepancies. Strategies include:

- Multi-technique validation : Cross-check NMR with UV-Vis (for conjugated systems) and X-ray crystallography (if crystals are obtainable) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Variable-temperature NMR : Resolve dynamic effects, such as hindered rotation in piperazine rings .

Q. What strategies optimize reaction yields for imidazole-piperazine hybrids under varying catalytic conditions?

- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts (e.g., DBU for deprotonation) can enhance selectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in reflux conditions .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally demanding steps .

Q. How do molecular docking studies inform the design of imidazole-piperazine derivatives for receptor targeting?

- Binding mode analysis : Docking into histamine H₁/H₄ receptors (as in ) identifies key interactions, such as hydrogen bonding between the imidazole NH and receptor glutamic acid residues .

- Pharmacophore mapping : The piperazine moiety’s flexibility allows for optimal positioning in hydrophobic pockets, while the pyridine ring enhances π-π stacking .

- Free energy calculations (MM/PBSA) : Predict binding affinities and guide substituent modifications (e.g., benzyl vs. aryl groups) .

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Re-evaluate force fields : Adjust parameters for imidazole tautomerization or piperazine conformational flexibility in docking simulations .

- Experimental validation : Use surface plasmon resonance (SPR) or radioligand binding assays to measure receptor affinity directly .

- Metabolic stability assays : Test for off-target effects or degradation pathways not captured in silico .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield (%) | Ref. |

|---|---|---|---|---|

| Imidazole formation | Ni catalyst, H₂O₂ (oxidative cyclization) | Cyclize nitrile precursors | 60–75 | |

| Piperazine coupling | 4-Benzylpiperazine, K₂CO₃, DMF | Introduce benzylpiperazine | 50–65 | |

| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | Isolate final product | >95% purity |

Q. Table 2. Critical Analytical Parameters

| Technique | Parameters | Utility |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.60 (d, J=6.8 Hz, pyridine-H), δ 7.95 (s, imidazole-H) | Regiochemical confirmation |

| ESI-MS | [M+H]⁺ m/z 363.2 | Molecular ion validation |

| TGA | Decomposition onset: 229–230°C | Thermal stability assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。